Dipropyl phosphite

Übersicht

Beschreibung

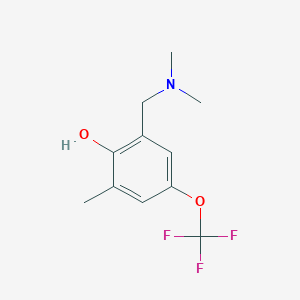

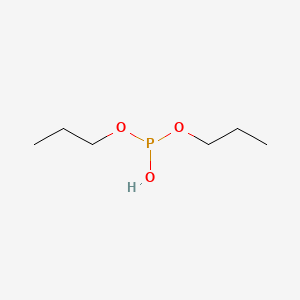

Dipropyl phosphite is a chemical compound with the molecular formula C6H15O3P . It has an average mass of 166.155 Da and a Monoisotopic mass of 166.075882 Da .

Synthesis Analysis

Dipropyl phosphite can be synthesized using various methods . One such method involves the reaction of pyridine and phosphorus trichloride in diethyl ether at temperatures between 0 and 20 degrees Celsius .

Molecular Structure Analysis

The molecular structure of Dipropyl phosphite is characterized by freely rotating bonds, hydrogen bond acceptors, and hydrogen bond donors . The molecule is tetrahedral .

Chemical Reactions Analysis

Phosphite derivatives, including Dipropyl phosphite, are known for their reactivity with hydroperoxide . They function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions .

Physical And Chemical Properties Analysis

Dipropyl phosphite has a boiling point of 243.8±9.0 °C at 760 mmHg and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 52.9±6.0 kJ/mol and a flash point of 101.2±18.7 °C . The density of Dipropyl phosphite is 1.018 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

Plant Disease Management

Dipropyl phosphite has been shown to be effective in managing plant diseases. In rice, phosphite application significantly inhibited the incidence of diseases caused by Xanthomonas oryzae pv. oryzae and Pyricularia grisea, with transcriptome analysis revealing differential expression of defense-related genes (Huang et al., 2020). Similarly, potassium phosphite was found to prime defense responses in potato against Phytophthora infestans, enhancing the production of hydrogen peroxide and superoxide anion, as well as callose deposition (Machinandiarena et al., 2012).

Biostimulant and Pesticide Applications

Phosphite acts as a biostimulant, enhancing plant performance under stress and is effective against various pathogens including bacteria, oomycetes, fungi, and nematodes (Trejo-Téllez & Gómez-Merino, 2018). It has been used to control Oomycetes in a range of horticultural and native plant species, though it can be phytotoxic, and some pathogens have developed reduced effectiveness to phosphite over time (Groves et al., 2014).

Chemical Synthesis

In the field of chemistry, Dipropyl phosphite has been used in the synthesis of other chemicals. For instance, it was involved in the preparation of Propaphos, an organophosphorus compound (Jie, 2004).

Plant Defense Mechanisms

Phosphite compounds, like potassium phosphite, have been shown to induce molecular modifications in plant tissues, enhancing resistance to pathogens in crops like potatoes (Olivieri et al., 2012).

Agricultural Biostimulation

Phosphite has demonstrated potential as a biostimulant in horticulture, improving yield and quality of various crops, although its physiological function as a P-source for plant nutrition is still debated (Gómez-Merino & Trejo-Téllez, 2015).

Metabolic Impact on Plants

Phosphite applications have been associated with alterations in the metabolite pools of plants, enhancing resistance to pathogens and providing insights into its indirect mode of action in plant defense (Wu et al., 2019).

Pathogen Tolerance to Phosphite Treatments

Studies have shown that prolonged exposure to phosphite can lead to the development of tolerance in pathogens like Phytophthora species, raising concerns about the long-term effectiveness of such treatments (Hunter et al., 2018).

Phytotoxicity Studies

Research on the phytotoxic impacts of phosphite across various plant species has been conducted, supporting its use in controlling plant diseases caused by Phytophthora pathogens in plantations and natural ecosystems (Scott et al., 2016).

Wirkmechanismus

Phosphite and phosphonite esters, including Dipropyl phosphite, function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They are known to decompose hydroperoxides in a non-radical way, suppressing the chain-branching step in the familiar radical chain mechanism of oxidation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dipropyl hydrogen phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLPWAWIHDCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970046 | |

| Record name | Dipropyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipropyl phosphite | |

CAS RN |

54722-86-0 | |

| Record name | NSC3227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.